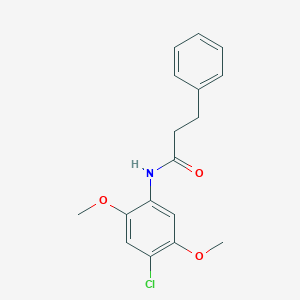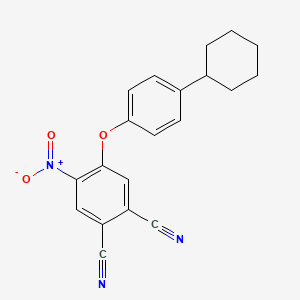
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide, also known as Cpd25, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been shown to have promising anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is not fully understood, but several studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. Additionally, this compound has been shown to inhibit cell proliferation, which is a hallmark of cancer cells. This compound has also been shown to reduce inflammation, which is a critical factor in the development and progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a small molecule, making it easy to synthesize and modify. Additionally, this compound has been shown to have good stability and solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is that it has low bioavailability, which may limit its therapeutic potential.
Orientations Futures
Several future directions for the research on 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide can be identified. One of the future directions is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential. Additionally, further studies are needed to investigate the mechanism of action of this compound and identify its molecular targets. Furthermore, the potential of this compound as a combination therapy with other anticancer drugs needs to be explored. Finally, the development of novel analogs of this compound with improved pharmacological properties may lead to the discovery of more potent anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a small molecule with promising anticancer and anti-inflammatory properties. The synthesis method of this compound is straightforward, and the compound has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit cancer cell growth and sensitize cancer cells to chemotherapy drugs. Additionally, this compound has been shown to have several biochemical and physiological effects. Although this compound has several advantages and limitations for lab experiments, several future directions for research on this compound can be identified. The development of this compound and its analogs may lead to the discovery of more potent anticancer and anti-inflammatory agents.
Méthodes De Synthèse
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide can be synthesized using a straightforward method that involves the condensation of 3-cyano-1H-indole with diethylacetamide in the presence of a suitable catalyst. This method has been optimized to yield a high purity product with good yields. The synthesis of this compound has been described in several research articles, and the compound has been synthesized in different laboratories worldwide.
Applications De Recherche Scientifique
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications. Several research studies have shown that this compound has promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and lung cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-(3-cyanoindol-1-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-17(4-2)15(19)11-18-10-12(9-16)13-7-5-6-8-14(13)18/h5-8,10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKGAFRPEKZNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)


![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)



![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)